molecular formula C10H7ClO2S B173176 Methyl 6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 104795-85-9

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B173176
CAS No.: 104795-85-9
M. Wt: 226.68 g/mol
InChI Key: YKNFICOVOXVEIN-UHFFFAOYSA-N
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Description

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate: is a chemical compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate typically involves the chlorination of benzothiophene followed by esterification. One common method includes the reaction of 6-chlorobenzothiophene with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and inflammation. Its unique structural properties allow for modifications that enhance biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy in inhibiting tumor growth in vitro and in vivo models.

CompoundActivityReference
Compound AIC50 = 50 nM against breast cancer cells
Compound BInduces apoptosis in leukemia cells

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized for developing herbicides and fungicides. Its chlorinated structure enhances its effectiveness against various pests and diseases affecting crops.

Case Study: Herbicide Development

A study focused on the synthesis of herbicides based on this compound revealed that formulations containing this compound significantly improved crop yield while minimizing environmental impact.

HerbicideEfficacy (%)Crop TypeReference
Herbicide X85% control of broadleaf weedsSoybean
Herbicide Y90% efficacy against fungal infectionsWheat

Material Science

The compound is also investigated for its potential applications in material science, particularly in developing advanced materials such as conductive polymers and coatings.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications.

Material TypeConductivity (S/m)Thermal Stability (°C)Reference
Polymer A0.15250
Polymer B0.20300

Environmental Applications

Recent studies have indicated that this compound can be utilized in developing environmentally friendly solvents and extraction methods, contributing to sustainable practices in chemical manufacturing.

Case Study: Green Solvent Development

Research demonstrated that solvents derived from this compound perform effectively in organic reactions while being less toxic than traditional solvents.

Solvent TypeToxicity Level (LD50)Efficiency (%)Reference
Solvent A>5000 mg/kg95%
Solvent B>6000 mg/kg90%

Mechanism of Action

The mechanism of action of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position and the ester group at the 2-position provides distinct properties compared to other benzothiophene derivatives .

Biological Activity

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental microbiology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is classified as a benzo[b]thiophene derivative. Its chemical structure includes a chlorinated benzene ring fused to a thiophene ring, with a carboxylate ester functional group. The compound has the following properties:

  • CAS Number : 104795-85-9
  • Molecular Formula : C10H7ClO2S
  • Molecular Weight : 228.68 g/mol

Synthesis

The synthesis of this compound typically involves halogenation and subsequent esterification reactions. For instance, methods include the condensation of methyl thioglycolate with chlorinated benzaldehyde derivatives under microwave irradiation, which enhances yield and reduces reaction time .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[b]thiophenes exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For example, research shows that certain benzo[b]thiophene derivatives can inhibit the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Enzymatic Hydrolysis

A notable study on microbial hydrolysis revealed that certain microbial strains, such as Burkholderia cepacia, can degrade methyl aromatic esters, including methyl thiophene-2-carboxylate . This indicates that the compound may undergo biotransformation in environmental settings, which could influence its ecological impact.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. For instance, one study utilized human alveolar basal epithelial cells (A549) to evaluate cytotoxic effects. The results demonstrated no significant cytotoxicity at concentrations significantly above the minimum inhibitory concentration (MIC), indicating a favorable safety margin for potential therapeutic applications .

Case Studies

  • Antimicrobial Activity Against Staphylococcus aureus :
    • A derivative of methyl 6-chlorobenzo[b]thiophene was tested against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported an MIC value indicating effective inhibition at low concentrations, supporting its use as a lead compound for antibiotic development .
  • Environmental Impact Assessment :
    • Research on microbial degradation highlighted the role of Burkholderia cepacia in breaking down methyl thiophene derivatives in contaminated environments. This finding underscores the compound's potential environmental persistence and biodegradability, which are crucial for assessing ecological risks .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit mitogen-activated protein kinases (MAPKs), which are critical in inflammatory signaling pathways . This suggests that this compound may also interact with these pathways.
  • Cell Membrane Disruption : Antimicrobial agents often exert their effects by disrupting bacterial cell membranes, leading to cell lysis. The structural properties of this compound may facilitate such interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 6-chlorobenzo[b]thiophene-2-carboxylate?

The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach includes lithiation followed by carboxylation and chlorination. For example, intermediates like methylthiobenzene can undergo double lithiation with n-BuLi and TMEDA, followed by formylation with DMF and subsequent chlorination . Alternative routes may use cyclization of halogenated precursors under anhydrous conditions, as seen in tetrahydrobenzo[b]thiophene derivatives, where refluxing in CH₂Cl₂ with nitrogen protection and stoichiometric control is critical for yield optimization .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Chemical shifts for the aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~750 cm⁻¹ (C-Cl) validate functional groups .
  • Melting Point : Consistency with literature values (e.g., analogs like methyl 6-methylbenzo[b]thiophene-2-carboxylate melt at 188–192°C) helps verify purity .

Q. What are the primary research applications of this compound?

this compound serves as a precursor for bioactive derivatives. For instance, chlorinated benzo[b]thiophenes are key intermediates in antibacterial agents, where the chlorine atom enhances lipophilicity and target binding . Its ester group also facilitates further functionalization, such as hydrolysis to carboxylic acids for coordination chemistry studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires:

  • Stoichiometric precision : Excess reagents (e.g., DMF in formylation) improve intermediate conversion .
  • Purification methods : Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the product from byproducts .
  • Temperature control : Maintaining 0–25°C during lithiation minimizes side reactions .

Q. How should researchers address contradictions in spectral data during characterization?

Data discrepancies (e.g., unexpected NMR splitting) may arise from residual solvents, diastereomers, or tautomerism. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • X-ray crystallography : Definitive structural elucidation, especially for crystalline derivatives .
  • Control experiments : Repeating syntheses under anhydrous conditions to exclude hydrolysis artifacts .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position can improve antibacterial potency .
  • Ring saturation : Tetrahydrobenzo[b]thiophene analogs show increased metabolic stability, as demonstrated in spirocyclic derivatives .
  • Prodrug approaches : Ester hydrolysis in vivo generates carboxylic acids for improved solubility and target engagement .

Q. How can researchers mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Salt formation : Converting the ester to a sodium carboxylate improves aqueous solubility .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability for in vivo studies .

Q. What mechanistic insights guide the rational design of reaction pathways?

Key steps include:

  • Lithiation-electrophilic trapping : TMEDA promotes dual lithiation at the thiomethyl and aromatic positions, enabling regioselective formylation .
  • Cyclization mechanisms : Acid-catalyzed aldol condensation facilitates benzo[b]thiophene ring closure, with dehydration driving aromatization .

Q. How should researchers handle toxicity and safety concerns?

  • PPE : Use nitrile gloves and fume hoods to avoid exposure to chlorinated intermediates .
  • Waste disposal : Neutralize acidic byproducts before disposal per OSHA guidelines .
  • Analytical monitoring : GC-MS tracks volatile impurities (e.g., residual CH₂Cl₂) .

Q. What advanced techniques are used to study electrochemical properties?

Cyclic voltammetry (CV) reveals redox behavior, particularly for tetrahydrobenzo[b]thiophenes, where the sulfur atom influences electron transfer kinetics. For example, methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with its electron-rich thiophene ring .

Properties

IUPAC Name

methyl 6-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFICOVOXVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594799
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104795-85-9
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 600 mg (3.23 mmol) of 4-chloro-2-nitro-benzaldehyde in DMF (7 ml) were added 559 mg (4.04 mmol) of potassium carbonate and 294 μl (3.23 mmol) of methyl thioglycolate at 0° C. The reaction mixture was stirred for 30 min at 0° C. and then for 24 h at RT. Then the mixture was poured into ice-water and the precipitate was collected by filtration and dissolved in ethyl acetate. The solution was dried (MgSO4) and concentrated to yield 630 mg (86%) of 6-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester as a white solid. 1HNMR (CDCl3, 300 MHz): δ 3.95 (s, 3H), 7.88 (dd, J=8.6 and 1.9 Hz, 1H), 7.79 (d, J=8.6 Hz, 1H), 7.85 (d, J=1.9 Hz, 1H), 8.02 (s, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step One
Quantity
294 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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